Methyl 3-amino-4-chloro-5-nitrobenzoate
Overview
Description
Methyl 3-amino-4-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group
Mechanism of Action
Mode of Action
Nitro compounds, which this molecule is a part of, are known to be a very important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which could potentially influence its interaction with its targets .
Biochemical Pathways
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . .
Pharmacokinetics
The compound is known to have a molecular weight of 23061 , which could potentially influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-chloro-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-chloro-3-nitrobenzoate followed by reduction and subsequent amination. The nitration step involves treating methyl 4-chloro-3-nitrobenzoate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reduction step can be carried out using reducing agents like tin(II) chloride or iron powder in acidic conditions to convert the nitro group to an amino group. Finally, the amination step involves introducing the amino group through a reaction with ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-chloro-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include tin(II) chloride, iron powder, and catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Methyl 3-amino-4-chloro-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-chloro-5-nitrobenzoate
- Methyl 3-chloro-5-nitrobenzoate
- Methyl 4-chloro-3-nitrobenzoate
Uniqueness
Methyl 3-amino-4-chloro-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of electron-withdrawing and electron-donating effects, influencing its behavior in various chemical reactions and applications .
Properties
IUPAC Name |
methyl 3-amino-4-chloro-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(10)7(9)6(3-4)11(13)14/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLZBFIGKDACR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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